L-LEUCINE-N-T-BOC:H2O (15N)
Description
BenchChem offers high-quality L-LEUCINE-N-T-BOC:H2O (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE-N-T-BOC:H2O (15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
250.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Academic Context and Significance of L Leucine N T Boc:h2o 15n in Research
Historical Perspectives on Protected and Isotope-Labeled Amino Acids in Biochemical Research
The journey to understanding complex biological systems has been profoundly influenced by the development of modified amino acids. In the early days of protein chemistry, scientists faced the challenge of selectively modifying or coupling amino acids without unintended side reactions. This led to the innovation of "protecting groups," temporary chemical modifications that shield a reactive part of a molecule, like the amino group of an amino acid, allowing other parts to react selectively. fiveable.meontosight.ai This concept was a cornerstone in the development of peptide synthesis. fiveable.me
Simultaneously, the advent of isotopic labeling revolutionized the study of metabolic pathways and reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope, such as replacing ¹⁴N with ¹⁵N, researchers could trace the path of molecules through biological systems. nih.govflashcards.world The use of stable isotopes like ¹⁵N, ¹³C, and ²H provided a safe and powerful alternative to radioactive isotopes for studying metabolism in living organisms, including humans. nih.govchempep.com This dual evolution of protecting group chemistry and stable isotope labeling set the stage for the creation of highly specialized research tools like L-LEUCINE-N-T-BOC:H2O (15N).
Rationale for N-tert-Butoxycarbonyl Protection in Synthetic Schemes
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids, particularly in peptide synthesis. genscript.com Its popularity stems from a combination of favorable characteristics that make it highly effective and versatile in complex synthetic strategies.
Key Advantages of Boc Protection:
| Feature | Description |
| Stability | The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophilic attacks. fiveable.me This stability prevents its premature removal during multi-step syntheses. fiveable.me |
| Mild Deprotection | A major advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA). ontosight.aitcichemicals.com This allows for the selective deprotection of the amino group without affecting other acid-sensitive parts of the molecule. fiveable.me |
| Compatibility | Boc-protected amino acids are compatible with various coupling reagents and conditions used in peptide synthesis. They can also be used in conjunction with other protecting groups, such as the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, in orthogonal protection strategies. fiveable.menumberanalytics.com |
| Crystallinity | Many Boc-amino acids are crystalline solids, which facilitates their purification and handling. |
The Boc group's reliability and ease of use have made it a staple in both solid-phase and solution-phase peptide synthesis, as well as in the broader field of organic synthesis for the creation of complex molecules, including pharmaceuticals. genscript.comontosight.aispringernature.com
Fundamental Role of 15N Isotopic Labeling in Advanced Spectroscopic and Mechanistic Studies
The incorporation of the stable isotope ¹⁵N into amino acids like leucine (B10760876) provides a powerful handle for a range of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. chempep.com This isotopic enrichment is essential for elucidating the structure, dynamics, and interactions of proteins and other nitrogen-containing biomolecules. flashcards.worldnih.gov
In NMR spectroscopy , the ¹⁵N nucleus has a nuclear spin that can be detected. Uniform or selective ¹⁵N labeling of a protein allows researchers to perform multidimensional NMR experiments that resolve individual atomic signals, which would otherwise be impossible for large biomolecules. nih.govsigmaaldrich.comutoronto.ca This enables the determination of three-dimensional protein structures in solution, the study of protein dynamics, and the mapping of binding sites for drugs and other molecules. utoronto.canmr-bio.com
Mass spectrometry-based proteomics heavily relies on stable isotope labeling for accurate protein quantification. nih.gov In techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), cells are grown in media containing ¹⁵N-labeled amino acids. nih.gov By comparing the mass spectra of labeled and unlabeled proteins, researchers can precisely quantify changes in protein abundance between different cellular states. researchgate.net
Furthermore, ¹⁵N labeling is invaluable for mechanistic studies of enzymes. flashcards.world By tracking the transfer of the ¹⁵N atom through a reaction, scientists can decipher complex enzymatic pathways and identify reaction intermediates. flashcards.worldresearchgate.net This information is crucial for understanding how enzymes function and for designing inhibitors.
Overview of Research Paradigms Utilizing L-LEUCINE-N-T-BOC:H2O (15N)
The specific compound L-LEUCINE-N-T-BOC:H2O (¹⁵N) is designed for direct use in the chemical synthesis of ¹⁵N-labeled peptides and other complex molecules. rsc.orgrsc.org Its pre-protected and isotopically labeled nature makes it a highly valuable starting material in several research areas:
Synthesis of Labeled Peptides for NMR Studies: Researchers synthesize peptides with ¹⁵N-leucine at specific positions to act as probes in NMR experiments. These labeled peptides can be used to study peptide-protein interactions, conformational changes, and the structure of peptide-based drugs. rsc.org
Quantitative Proteomics Standards: While full-protein labeling is common, chemically synthesized peptides containing ¹⁵N-leucine serve as internal standards for targeted quantitative proteomics experiments using mass spectrometry. isotope.com These standards allow for the precise measurement of the absolute or relative amounts of specific proteins in complex biological samples.
Metabolic Tracing Studies: After deprotection, the ¹⁵N-leucine can be used in studies tracing amino acid metabolism. nih.gov For instance, it can be used to measure the contribution of endogenous protein to the nitrogen content in the human gut. nih.gov
Drug Development: In the synthesis of peptide-based drugs or other pharmaceuticals containing a leucine moiety, incorporating the ¹⁵N label can aid in studying the drug's metabolism and distribution in the body using non-invasive techniques. chempep.com
An efficient synthesis for ¹⁵N-labeled Boc-protected amino acids, including leucine, has been developed, starting from commercially available amino acids and proceeding through an α-hydroxy carboxylic acid intermediate. rsc.orgrsc.org This methodology ensures high chiral purity, which is critical for the biological activity of the resulting peptides and molecules. rsc.orgrsc.org
| Research Area | Application of L-LEUCINE-N-T-BOC:H2O (15N) |
| NMR Spectroscopy | Synthesis of site-specifically labeled peptides to probe structure and dynamics. rsc.org |
| Mass Spectrometry | Creation of internal standards for quantitative proteomics. isotope.com |
| Metabolic Research | Tracing leucine metabolism and endogenous protein contributions. nih.gov |
| Pharmaceutical Synthesis | Building block for labeled drugs to study their metabolic fate. chempep.com |
Synthetic Strategies and Methodological Advancements for L Leucine N T Boc:h2o 15n
Regioselective N-tert-Butoxycarbonylation of L-Leucine
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of L-leucine is a fundamental step in peptide synthesis. windows.net This protection is crucial to prevent unwanted side reactions at the amino group during peptide chain elongation. windows.net The regioselectivity of this reaction is inherently high due to the presence of a single primary amine functionality on the L-leucine molecule.
A common and effective method for this transformation involves the reaction of L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. A typical procedure involves suspending L-leucine in a solvent like methanol, followed by the addition of a base such as triethylamine. chemicalbook.com The mixture is cooled, often to 0°C, before the slow addition of di-tert-butyl dicarbonate. chemicalbook.com Maintaining a low temperature during the addition of the Boc-anhydride is critical for controlling the reaction rate and minimizing potential side reactions. chemicalbook.com
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of N-Boc-L-leucine monohydrate requires careful optimization of several reaction parameters. The choice of solvent, base, and reaction temperature, as well as the stoichiometry of the reactants, all play significant roles.
| Parameter | Condition | Rationale |
| Solvent | Methanol, 1,4-dioxane/water | Facilitates the dissolution or suspension of L-leucine and accommodates both the organic and aqueous reagents. chemicalbook.comguidechem.com |
| Base | Triethylamine, Sodium Hydroxide (B78521) | Neutralizes the carboxylic acid group of L-leucine, activating the amino group for nucleophilic attack on the Boc-anhydride. chemicalbook.comguidechem.com |
| Temperature | 0-5°C during addition, then room temperature | Controls the exothermic reaction and prevents degradation of the Boc-anhydride, while allowing the reaction to proceed to completion. chemicalbook.com |
| Reactant Ratio | Slight excess of Di-tert-butyl dicarbonate | Ensures complete conversion of the L-leucine. chemicalbook.com |
Post-reaction workup is also crucial for purity. This typically involves removing the solvent under vacuum, followed by an extractive workup. The residue is often dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a weak acid, such as a 10% w/v aqueous citric acid solution, to remove any unreacted base and other basic impurities. chemicalbook.com
Stereochemical Integrity during Protection and Derivatization
Maintaining the stereochemical integrity of the chiral center in L-leucine during the N-tert-butoxycarbonylation process is of utmost importance, as any racemization would lead to diastereomeric impurities in subsequent peptide synthesis. The reaction conditions for Boc protection are generally mild and are not prone to causing significant racemization of the α-carbon.
The chiral purity of the resulting N-Boc-L-leucine can be rigorously assessed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comphenomenex.com Polysaccharide-based chiral stationary phases are particularly effective for the enantioselective separation of N-protected amino acids. phenomenex.com By comparing the chromatogram of the synthesized product with that of a racemic standard, the enantiomeric excess can be accurately determined, ensuring that the stereochemical integrity has been preserved throughout the synthetic process.
Isotopic Incorporation of 15N into the Amino Acid Backbone
The introduction of the stable isotope 15N into the L-leucine molecule is a key step in producing L-LEUCINE-N-T-BOC:H2O (15N). This isotopic labeling allows for the tracking and quantification of leucine (B10760876) and its metabolites in biological systems using techniques like mass spectrometry and NMR spectroscopy.
Precursor Synthesis and Isotopic Enrichment Techniques
The synthesis of 15N-labeled L-leucine can be achieved through both chemical and biological methods. Enzymatic and microbial fermentation approaches are often favored due to their high stereospecificity and efficiency in isotopic incorporation.
One prominent method utilizes microorganisms such as Corynebacterium glutamicum, a glutamic acid-producing bacterium. nih.gov In this approach, the bacterium is cultured in a medium where the primary nitrogen source is a 15N-labeled precursor, typically [15N]ammonium sulfate. nih.gov The bacterial biosynthetic pathways then incorporate the 15N into the amino acid backbone. nih.gov By providing the appropriate carbon precursor for leucine, in this case, sodium α-ketoisocaproate, the production of L-[15N]leucine can be specifically induced. nih.gov This microbial synthesis has been shown to achieve high levels of isotopic enrichment, with reports of 95 atom% 15N incorporation. nih.gov
Enzymatic synthesis offers another highly specific route. researchgate.netresearchgate.net This method employs isolated enzymes to catalyze the reductive amination of an α-keto acid precursor. For the synthesis of L-[15N]leucine, the enzyme Leucine Dehydrogenase (LeuDH) is utilized. researchgate.net The reaction involves the conversion of α-ketoisocaproate to L-[15N]leucine using a 15N-labeled ammonia (B1221849) source, such as 15NH4Cl, and a reducing equivalent, typically NADH. researchgate.netresearchgate.net To make the process more cost-effective, a coenzyme regeneration system, such as the use of glucose and glucose dehydrogenase (GlcDH) to regenerate NADH from NAD+, is often employed. researchgate.net Enzymatic methods can achieve high yields (80-95%) and excellent isotopic enrichment. researchgate.net
| Technique | 15N Precursor | Catalyst/Organism | Isotopic Enrichment |
| Microbial Fermentation | [15N]Ammonium Sulfate | Corynebacterium glutamicum | ~95 atom% nih.gov |
| Enzymatic Synthesis | [15N]Ammonium Chloride | Leucine Dehydrogenase (LeuDH) | High (specific % depends on precursor enrichment) researchgate.netresearchgate.net |
Integration of 15N Labeling into Protection Schemes
The synthesis of the final target compound, L-LEUCINE-N-T-BOC:H2O (15N), involves a sequential process where the isotopic labeling of L-leucine is performed prior to the N-tert-butoxycarbonylation. The resulting L-[15N]leucine, produced via microbial or enzymatic methods, is then subjected to the Boc protection reaction as described in section 2.1. This two-stage approach ensures that the valuable 15N-labeled amino acid is efficiently and chemoselectively protected without compromising the isotopic label or the stereochemical integrity of the molecule. Commercially available L-Leucine-N-t-Boc·H₂O (¹⁵N, 98%) confirms the successful integration of these synthetic steps. isotope.com
Purification and Isolation Methodologies
The final stage in the synthesis of L-LEUCINE-N-T-BOC:H2O (15N) is the purification and isolation of the product in its solid, hydrated form. After the N-tert-butoxycarbonylation reaction, the crude product is often obtained as an oil or a viscous residue following solvent evaporation. chemicalbook.com
A multi-step purification process is typically employed. This begins with the aforementioned aqueous workup, involving washes with dilute acid to remove basic impurities. chemicalbook.com Following the extractive workup and drying of the organic phase, the solvent is removed under reduced pressure. chemicalbook.com
Chromatographic Techniques for Derivative Purification
The purification of L-LEUCINE-N-T-BOC:H₂O (¹⁵N) to the high degree required for peptide synthesis and other sensitive applications predominantly relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is the method of choice for ensuring the chemical and optical purity of the final product.
Reversed-phase HPLC (RP-HPLC) is a widely utilized technique for the purification of Boc-protected amino acids. This method separates compounds based on their hydrophobicity. The stationary phase is typically a silica (B1680970) support chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. An acidic modifier, commonly trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by ensuring the carboxylic acid group of the amino acid derivative is protonated.
For the purification of L-LEUCINE-N-T-BOC:H₂O (¹⁵N), a gradient elution method is generally employed. This involves gradually increasing the concentration of the organic solvent in the mobile phase, which allows for the efficient separation of the desired product from potential impurities, such as unreacted starting materials, byproducts from the Boc-protection step, or any diastereomers. The detection of the compound is typically carried out using ultraviolet (UV) absorbance, often at wavelengths around 210-220 nm where the amide bond of the carbamate (B1207046) exhibits absorbance.
| Parameter | Condition |
|---|---|
| Stationary Phase | Reversed-phase C18 silica gel (5-10 µm particle size) |
| Column Dimensions | 20 mm x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 30% B to 90% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolved in a minimal amount of the initial mobile phase mixture |
Crystallization and Hydrate (B1144303) Formation Control
Following chromatographic purification, L-LEUCINE-N-T-BOC:H₂O (¹⁵N) is isolated as a solid. The anhydrous form of Boc-L-leucine is often an oil, making the formation of the stable, crystalline monohydrate a critical step for obtaining a product that is easy to handle, weigh, and store. The control of crystallization and hydrate formation is therefore a key aspect of the manufacturing process.
The process typically involves dissolving the purified, often oily, Boc-L-leucine derivative in a suitable solvent system from which it can be crystallized. The formation of the monohydrate is achieved by ensuring the presence of a controlled amount of water in the crystallization medium. Common approaches include crystallization from a mixture of an organic solvent and water or exposing a solution of the anhydrous compound to a humid environment.
A frequently employed strategy involves dissolving the crude product in a solvent in which it is highly soluble, followed by the addition of an anti-solvent to induce precipitation. For Boc-amino acids, which are often oily substances, a technique involving the addition of a seed crystal to the purified oil can initiate crystallization. This is followed by slurrying with a weak polar solvent to facilitate the formation of a solid. The precise control over temperature, cooling rate, and agitation is crucial to ensure the formation of the desired crystalline hydrate with a consistent particle size and morphology. The presence of water in the crystallization solvent system is the primary factor in promoting the formation of the monohydrate.
| Solvent System | Method | Key Parameters |
|---|---|---|
| Ethanol/Water | Cooling Crystallization | Concentration of solute, cooling rate, final temperature. |
| Toluene/Methyl isobutyl ketone (MIBK) | Cooling Crystallization | Heating to dissolve, followed by controlled cooling to ambient temperature, then to 0°C. |
| No solvent (from oil) | Seeding and Slurrying | Addition of seed crystals to the purified oil, followed by addition of a weak polar solvent (e.g., n-hexane, diethyl ether, cyclohexane) for pulping. google.compatsnap.com |
| Ethyl acetate/Hexane | Anti-solvent Crystallization | Dissolution in ethyl acetate followed by the gradual addition of hexane. |
Scale-Up Considerations and Industrial Synthesis Approaches
The transition from laboratory-scale synthesis to industrial production of L-LEUCINE-N-T-BOC:H₂O (¹⁵N) presents several challenges. The synthesis of Boc-amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While straightforward in the lab, scaling up this process requires careful consideration of reaction conditions, reagent costs, and waste management.
Key considerations for the industrial synthesis include:
Reaction Solvent and Base Selection: The choice of solvent and base can significantly impact reaction efficiency, product purity, and environmental footprint. Dioxane and aqueous sodium hydroxide are commonly used in lab-scale preparations. For industrial applications, alternative, greener solvents and more cost-effective bases are often explored.
Temperature Control: The reaction is often exothermic, necessitating efficient heat removal to prevent side reactions and ensure product stability, particularly on a large scale.
Work-up and Product Isolation: The isolation of the product from the reaction mixture can be challenging due to its oily nature in the anhydrous form. The development of a robust crystallization process to directly obtain the monohydrate is a critical aspect of industrial process development. This minimizes the need for extensive chromatographic purification of the final solid form.
Waste Management: The synthesis generates byproducts and solvent waste that must be managed in an environmentally responsible and cost-effective manner. This is a significant challenge in large-scale peptide synthesis and the production of its building blocks. biomatik.com
The industrial approach often favors a streamlined process where the crude product from the synthesis is directly subjected to a crystallization procedure that selectively isolates the desired monohydrate in high purity. While preparative HPLC is a powerful tool for achieving very high purity, its use on a very large scale can be costly and generate significant solvent waste. Therefore, its application in an industrial setting may be reserved for the production of very high-grade material or as a polishing step after an efficient crystallization. The development of robust and scalable crystallization processes is a key area of focus in the pharmaceutical and fine chemical industries to ensure the consistent quality of the final product. pharmablock.com
Advanced Spectroscopic and Structural Elucidation of L Leucine N T Boc:h2o 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
¹⁵N-labeling is a cornerstone of modern biomolecular NMR, facilitating a suite of experiments that provide atomic-resolution insights into the structure and behavior of molecules in both solid and solution states. bitesizebio.com
The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment, making it an excellent reporter on molecular structure. In the solid state, NMR can determine the principal values and orientation of the ¹⁵N chemical shift anisotropy (CSA) tensor. nih.gov This tensor provides a three-dimensional picture of the magnetic shielding around the nucleus, which is directly related to the peptide plane's geometry and local secondary structure. nih.govnih.gov For instance, the orientation of the ¹⁵N chemical shift tensor relative to the molecular frame can be precisely determined in polycrystalline samples, offering detailed structural constraints. nih.gov
In solution, the isotropic ¹⁵N chemical shift is influenced by factors such as hydrogen bonding, solvent polarity, and pH. This sensitivity allows for the characterization of the molecule's interaction with its environment.
Table 1: Representative ¹⁵N Chemical Shifts of N-t-Boc-L-leucine-¹⁵N in Different Solvent Environments
| Solvent | Solvent Type | Expected ¹⁵N Chemical Shift (ppm)a | Observations |
|---|---|---|---|
| Chloroform-d (CDCl₃) | Aprotic, Non-polar | ~125 | Represents a baseline chemical shift with minimal solvent-specific interactions. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Aprotic, Polar | ~128 | Downfield shift indicates moderate interaction with the polar aprotic solvent. researchgate.net |
| Trifluoroacetic acid (TFA) | Protic, Acidic | ~115 | Significant upfield shift due to protonation of the carboxyl group and strong hydrogen bonding interactions with the acidic solvent. researchgate.net |
Isotopic labeling with ¹⁵N is essential for multidimensional NMR experiments that resolve individual atomic signals in complex molecules. bitesizebio.com The Heteronuclear Single-Quantum Coherence (HSQC) experiment is a fundamental technique that produces a "fingerprint" spectrum of a molecule, with each peak corresponding to a specific nitrogen atom and its directly attached proton. protein-nmr.org.ukduke.edu
For molecules like peptides incorporating L-Leucine-N-t-Boc:H₂O (¹⁵N), the ¹H-¹⁵N HSQC spectrum provides a single, well-resolved peak for the N-H group. protein-nmr.org.uk This allows researchers to monitor this specific site during structural changes, binding events, or dynamic processes. bitesizebio.com More advanced triple-resonance experiments, such as the HNCO, correlate the amide proton and nitrogen with the carbonyl carbon of the preceding residue. nih.gov These techniques are crucial for establishing sequential connectivity and assigning resonances in peptides and proteins built using labeled amino acids. bitesizebio.comresearchgate.net
Scalar or J-couplings between nuclei provide invaluable information about the number and type of intervening chemical bonds and, crucially, their dihedral angles. Vicinal (three-bond) coupling constants, such as ³J(¹⁵N,¹Hα), are directly related to the backbone dihedral angle ψ through a Karplus-type relationship. ethz.chwikipedia.org
Table 2: Karplus Relationship Between ³J(¹⁵N,Hα) Coupling Constant and Dihedral Angle ψ
| Dihedral Angle (ψ) | Expected ³J(¹⁵N,Hα) (Hz) | Associated Conformation |
|---|---|---|
| -60° | ~ -1.5 | Right-handed α-helix |
| +120° | ~ 0.0 | β-sheet |
| 0° | ~ -0.5 | - |
| 180° | ~ -1.8 | - |
The ¹⁵N chemical shift is highly responsive to the solvent environment. nih.gov Studies on amino acids and peptides have shown that moving from aprotic to protic solvents, or increasing the acidity of the solvent, generally causes a pronounced shift in the ¹⁵N resonance. researchgate.netresearchgate.net For α-amino acids, increasing solvent acidity typically results in an upfield shift. researchgate.net This effect is attributed to a combination of direct hydrogen bonding to the amide group and indirect effects from the protonation state of the nearby carboxylic acid group. researchgate.netcaltech.edu This sensitivity allows ¹⁵N NMR to be used as a tool to study solvation and the local environment of the labeled residue, providing insights into which parts of a molecule are solvent-exposed. researchgate.net
Mass Spectrometry (MS) Applications Beyond Basic Identification
While MS is fundamentally used to determine molecular weight, its application extends to detailed structural analysis, particularly when combined with isotopic labeling and tandem MS (MS/MS) techniques. nih.gov
In tandem mass spectrometry, a precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. The pattern of fragmentation provides a roadmap of the molecule's structure. doaj.org The presence of a ¹⁵N label in N-t-Boc-L-leucine serves as an invaluable marker for tracing the fate of the nitrogen atom and its associated fragments during this process.
The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da). doaj.orgnih.gov When the protonated molecule [M+H]⁺ is fragmented, the ¹⁵N label allows for unambiguous identification of nitrogen-containing fragments. Any fragment retaining the original amino acid's nitrogen will have a mass-to-charge (m/z) ratio that is one unit higher than the corresponding fragment from an unlabeled molecule. researchgate.net This mass shift simplifies the interpretation of complex spectra and helps to definitively establish fragmentation pathways. nih.govdoaj.org For example, the principal fragment ion resulting from the loss of the carboxyl group ([M+H - H₂O - CO]⁺) would be readily identified by its +1 mass shift due to the ¹⁵N label. nih.gov
Table 3: Predicted Major Fragments for N-t-Boc-L-leucine-¹⁵N in ESI-MS/MS
| Fragment Description | Neutral Loss | m/z of Unlabeled Fragment | m/z of ¹⁵N-Labeled Fragment |
|---|---|---|---|
| Protonated Molecule [M+H]⁺ | - | 232.16 | 233.16 |
| Loss of Isobutylene [M+H - C₄H₈]⁺ | 56.06 Da | 176.10 | 177.10 |
| Loss of Boc group [M+H - C₅H₉O₂]⁺ | 101.06 Da | 131.10 | 132.10 |
| Iminium ion [M+H - H₂O - CO]⁺ | 46.01 Da | 86.09 | 87.09 |
Quantitative Aspects of ¹⁵N-Labeling in Complex Mixture Analysis (e.g., peptide fragments)
The use of stable, non-radioactive isotopes like ¹⁵N is a cornerstone of modern quantitative proteomics and metabolomics. researchgate.netresearchgate.net L-Leucine-N-t-BOC:H₂O (¹⁵N) is an ideal building block for synthesizing ¹⁵N-labeled peptides, which can serve as internal standards for highly accurate quantification in complex biological matrices. nih.govproteogenix.science This approach relies on mass spectrometry (MS) to differentiate between the isotopically "heavy" labeled peptide and its naturally occurring "light" (¹⁴N) counterpart. bohrium.comnih.gov
When a known quantity of the ¹⁵N-labeled peptide fragment is introduced into a sample, such as a cell lysate digest, it behaves chemically and chromatographically identically to the endogenous, unlabeled version. proteogenix.science However, due to the mass difference imparted by the ¹⁵N atom, the two versions are resolved as distinct peaks in the mass spectrum. The ratio of the ion intensities of the heavy and light peptide signals allows for precise and absolute quantification of the target peptide, and by extension its parent protein, within the mixture. nih.govnih.gov This method circumvents issues of ion suppression and matrix effects that can complicate other quantification strategies. nih.gov
The mass shift is predictable and depends on the number of nitrogen atoms within the peptide fragment. For a peptide containing a single L-Leucine-N-t-BOC:H₂O (¹⁵N) residue, the resulting peptide will have a mass increase of approximately 1 Da compared to its unlabeled analog, as detailed in the table below.
| Isotope | Number of ¹⁵N Atoms per Leucine (B10760876) Residue | Resulting Mass Shift (Da) | Application |
|---|---|---|---|
| ¹⁵N | 1 | +0.997 | Quantitative analysis of leucine-containing peptides via mass spectrometry. |
This technique is particularly powerful for analyzing complex protein digests, enabling the accurate measurement of changes in protein expression levels across different biological states. acs.orgacs.org
Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a sensitive probe into the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding, within L-Leucine-N-t-BOC:H₂O (¹⁵N). nih.govresearchgate.net
The N-t-Boc protecting group and the core amino acid structure give rise to a series of characteristic vibrational bands. The urethane (B1682113) linkage of the Boc group is structurally similar to a peptide bond, and its vibrations can be analyzed in a similar context to the amide bands in peptides. bio-structure.comresearchgate.net
Key vibrational modes include the N-H stretch, the carbonyl (C=O) stretch of the Boc group, and the coupled C-N stretch and N-H bend modes (analogous to Amide II and III bands). bio-structure.comacs.org The C=O stretching vibration of the urethane is particularly intense in the IR spectrum and serves as a clear signature for the N-t-Boc group. nih.gov The tert-butyl moiety also contributes characteristic C-H stretching and bending modes.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3450 | Stretching of the nitrogen-hydrogen bond in the urethane group. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the leucine side chain and tert-butyl group. |
| C=O Stretch (urethane) | 1680 - 1720 | Stretching of the carbonyl double bond in the Boc protecting group. nih.gov |
| C=O Stretch (carboxylic acid) | 1700 - 1740 | Stretching of the carbonyl double bond in the carboxylic acid group. |
| Amide II (N-H bend / C-N stretch) | 1500 - 1550 | Coupled in-plane bending of the N-H bond and stretching of the C-N bond. bio-structure.com |
The presence of a water molecule in the crystal lattice of L-Leucine-N-t-BOC:H₂O (¹⁵N) significantly influences its vibrational spectrum through hydrogen bonding. nih.gov This water molecule can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid group and the urethane functionality of the Boc-leucine molecule. nih.gov
These hydrogen bonding interactions typically lead to predictable shifts in vibrational frequencies. The O-H stretching bands of the water molecule itself will appear in the 3200-3600 cm⁻¹ region. More importantly, the bands associated with the Boc-leucine functional groups involved in hydrogen bonding will be perturbed. For example, hydrogen bonding to the carbonyl oxygen of either the urethane or the carboxylic acid group weakens the C=O bond, resulting in a red-shift (a shift to lower wavenumbers) of the C=O stretching frequency. nih.gov Similarly, the N-H stretching band is also likely to be red-shifted and broadened due to its participation in hydrogen bonding with the water molecule or adjacent Boc-leucine molecules. osti.gov Analyzing these shifts provides detailed information about the specific points of interaction and the strength of the hydrogen bonds within the crystal. researchgate.net
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the definitive, atomic-resolution structure of L-Leucine-N-t-BOC:H₂O (¹⁵N) in the solid state. The isotopic ¹⁵N label does not alter the molecular geometry or crystal packing, so data from the unlabeled N-Boc-L-leucine monohydrate is directly applicable. medchemexpress.comthermofisher.com
In the crystalline state, molecules of N-Boc-L-leucine monohydrate arrange themselves in a highly ordered, three-dimensional lattice. The packing is primarily dictated by a network of intermolecular hydrogen bonds. nih.gov The water molecule plays a critical role in mediating these interactions, linking adjacent Boc-leucine molecules. mdpi.com
Typically, the carboxylic acid group forms strong hydrogen bonds, often creating dimeric structures with neighboring molecules. The water of hydration integrates into this network, forming hydrogen bonds with both the carboxylic acid groups and the polar urethane group (N-H and C=O) of the Boc moiety. rsc.org This extensive hydrogen-bonding network is the primary force governing the stability and structure of the crystal.
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ (common for chiral molecules) |
| Key Hydrogen Bonds | O-H···O (acid-acid, acid-water), N-H···O (urethane-water, urethane-acid) |
| Typical H-Bond Distance (Donor-Acceptor) | 2.6 - 3.0 Å |
The crystal structure reveals the preferred low-energy conformation of the molecule in the solid state. nih.gov Analysis of the torsional angles along the molecular backbone provides insight into its three-dimensional shape. For N-Boc-L-leucine, key parameters include the torsion angles around the N-Cα and Cα-C' bonds, as well as the orientation of the bulky tert-butyl group relative to the rest of the molecule. The conformation of the isobutyl side chain of leucine is also fixed within the crystal lattice. This solid-state conformation is often a good approximation of one of the stable conformations that may exist in solution. researchgate.net
Applications of L Leucine N T Boc:h2o 15n in Mechanistic Biochemical Research Excluding Human Clinical Data
Elucidation of Metabolic Pathways in Model Organisms and Cellular Systems
Stable isotope tracers like ¹⁵N-leucine are indispensable for mapping the flow of nitrogen through metabolic networks, helping to clarify how organisms utilize and recycle amino acids.
¹⁵N-leucine allows researchers to distinguish between dietary (exogenous) and body-derived (endogenous) amino acids, which is crucial for understanding nutrient absorption and metabolism.
Animal Models: In studies involving pigs and poultry, infusing or injecting ¹⁵N-leucine enables the measurement of endogenous amino acid losses (EAAL) in the intestine. nih.govplos.orgsemanticscholar.org This technique helps determine the true digestibility of amino acids from feed ingredients by tracking how much of the ¹⁵N-leucine is diluted by unlabeled leucine (B10760876) from digested food and endogenous secretions. For example, in cecectomized roosters, the ¹⁵N-leucine single-injection method was found to be appropriate for determining EAAL and the true digestibility of amino acids across varying levels of dietary protein. plos.orgsemanticscholar.org Similarly, studies in pigs have used ¹⁵N-leucine infusion to measure the proportion of endogenous amino acids in ileal digesta, revealing that the transfer of the ¹⁵N label occurs between different amino acids. nih.gov
Cellular and Tissue Systems: Research using rat brain cerebral cortex slices incubated with L-[¹⁵N]-leucine demonstrated that the ¹⁵N isotope was incorporated specifically into isoleucine. This finding indicates that the nitrogen from leucine is transferred to other branched-chain amino acids through transamination, a key catabolic process. The lack of ¹⁵N incorporation into valine or other amino acids in this system suggests a compartmentalization of the enzymes involved.
The targeted labeling of leucine with ¹⁵N provides a precise tool for studying the mechanisms of specific enzymes, particularly aminotransferases.
In in vitro studies with rat brain tissue, the specific transfer of the ¹⁵N atom from L-[¹⁵N]-leucine to isoleucine provided direct evidence for the activity of branched-chain amino acid aminotransferases. This observation helped researchers infer that these enzymes may be compartmentalized within the cerebral cortex, as the labeled nitrogen was not universally distributed among all amino acids. Such experiments are vital for understanding the unique metabolic roles and regulation of enzymes in different tissues. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comvanderbilt.educreative-proteomics.com The use of stable isotopes like ¹⁵N is central to MFA. creative-proteomics.com
Microbial Systems: In microorganisms such as Mycobacterium bovis BCG (a model for tuberculosis), dual isotopic labeling with ¹³C and ¹⁵N sources allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This approach has been used to map the nitrogen flux distributions for amino acid and nucleotide biosynthesis, establishing glutamate (B1630785) as a central hub for nitrogen metabolism in mycobacteria. nih.gov
Mammalian Cell Culture: MFA is widely applied to study the metabolism of mammalian cells in culture, which are used extensively in biopharmaceutical production and biomedical research. creative-proteomics.comsci-hub.box By introducing ¹⁵N-labeled substrates like glutamine or essential amino acids such as leucine, researchers can trace nitrogen pathways and gain a comprehensive view of intracellular metabolic fluxes. creative-proteomics.com This information is critical for optimizing cell culture processes and understanding metabolic dysregulation in disease models.
The table below summarizes model systems where ¹⁵N-labeled compounds are used for metabolic flux analysis.
| Model System | Research Focus | Key Findings |
| Mycobacterium bovis BCG | Carbon and Nitrogen Co-metabolism | Dual ¹³C/¹⁵N labeling quantified fluxes in amino acid and nucleotide biosynthesis, identifying glutamate as the central nitrogen donor. nih.gov |
| Mammalian Cells (e.g., CHO, Hybridoma) | Optimization of Biopharmaceutical Production | Isotope labeling helps characterize cellular fluxes to understand metabolic phenotypes in response to environmental or genetic changes. creative-proteomics.comsci-hub.box |
| Hepatocytes (Liver Cells) | Drug Metabolism and Toxicology | MFA provides a comprehensive view of intracellular flux distribution, aiding in the study of how liver cells process drugs and toxins. creative-proteomics.com |
Studies on Protein Turnover and Synthesis Rates in Model Systems
Leucine is a well-established activator of protein synthesis, primarily through the mTOR signaling pathway. frontiersin.orgfrontiersin.org ¹⁵N-labeled leucine is a key tool for quantifying the dynamics of this process in various non-human models.
The rate of protein synthesis can be determined by measuring the rate of incorporation of an isotopically labeled amino acid into proteins over time. nih.gov
Rodent Models: Studies in rats have utilized ¹⁵N-leucine to investigate nitrogen utilization and protein synthesis in various tissues. nih.gov For instance, researchers administered ¹⁵N-L-leucine to both normal and liver-injured rats to compare ¹⁵N enrichments in proteins from serum, liver, skeletal muscle, and brain. nih.gov These studies help elucidate how pathological conditions or dietary changes affect protein metabolism in specific organs. Other studies have used incubated skeletal muscles from weanling rats to show that leucine stimulates protein synthesis under catabolic conditions like starvation. nih.govresearchgate.net While these particular studies did not use ¹⁵N-leucine for quantification, they establish the foundational principle that ¹⁵N-leucine tracer studies are designed to measure. More direct measurements using radiolabeled [¹¹C]leucine with PET imaging in rats have validated methods for quantifying cerebral protein synthesis rates in models of neurodegenerative disease. manchester.ac.ukmanchester.ac.uk
Cell Culture Models: In pancreatic cancer cell lines, a mixture of ¹⁵N-labeled amino acids, including leucine, has been used to measure the fractional synthesis rates (FSR) of specific proteins. nih.gov By analyzing the mass shift of peptides with mass spectrometry, researchers can distinguish between newly synthesized (labeled) and pre-existing (unlabeled) proteins. This method revealed that the FSR for six different proteins ranged from 44–76% over a 72-hour period, providing insight into the dynamics of the cancer cell proteome. nih.gov
The table below presents findings on leucine's role in protein synthesis from various model systems.
| Model System | Condition Studied | Key Finding | Reference |
| Rats | Liver Injury (CCl₄-induced) | The balance of branched-chain amino acids affects ¹⁵N-leucine utilization for protein synthesis in the liver and muscle. nih.gov | |
| Rats | Catabolic States (Starvation) | Leucine supplementation in incubation media stimulated protein synthesis in isolated skeletal muscles. nih.govresearchgate.net | |
| Pigs (Neonatal) | Dietary Protein Levels | Leucine supplementation failed to stimulate the formation of the Rheb–mTOR protein complex in pigs fed a low-protein diet. frontiersin.org | |
| Pancreatic Cancer Cells | In Vitro Culture | Using a ¹⁵N amino acid mixture, the fractional synthesis rates of six distinct proteins were quantified, ranging from 44% to 76%. nih.gov |
Protein turnover is the net balance between protein synthesis and protein degradation. By using ¹⁵N-leucine to directly measure the rate of protein synthesis, the rate of protein degradation can be inferred.
In studies of muscle cell cultures (C2C12 myotubes), researchers have investigated the effect of leucine and its metabolites on protein degradation under starvation conditions. aging-us.com While these studies often measure degradation by tracking the release of other amino acids (like tyrosine) or markers of proteolytic pathways, ¹⁵N-leucine can be used in parallel to quantify the synthesis side of the equation. This dual approach provides a complete picture of protein turnover. For example, some research indicates that while leucine potently stimulates protein synthesis, its ability to inhibit protein degradation may be weak or context-dependent, with its metabolite β-hydroxy-β-methyl butyrate (B1204436) (HMB) potentially being the more active molecule in suppressing protein breakdown. nih.govaging-us.com Therefore, ¹⁵N-leucine is a critical tool in studies designed to dissect the distinct regulatory effects of amino acids on the synthesis and degradation pathways that collectively determine net protein balance. nih.gov
Utilization as a Building Block in Complex Peptide and Protein Synthesis for Structural Biology
L-LEUCINE-N-T-BOC:H2O (¹⁵N) is an essential precursor for the synthesis of isotopically labeled peptides and proteins, which are indispensable for detailed structural analysis by methods such as NMR spectroscopy. The incorporation of ¹⁵N-leucine at specific sites or throughout the polypeptide chain provides a spectroscopic handle to probe molecular structure, dynamics, and interactions.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. nih.gov In the context of Boc-based SPPS, L-LEUCINE-N-T-BOC:H2O (¹⁵N) plays a pivotal role. The Boc group serves as a temporary protecting group for the α-amino group of leucine. nbinno.compeptide.com This protection prevents unwanted side reactions during the coupling of the next amino acid in the growing peptide chain, which is anchored to a solid resin support. nih.govchempep.com
The synthesis cycle involves the deprotection of the N-terminal Boc group, typically with an acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. chempep.compeptide.com The use of L-LEUCINE-N-T-BOC:H2O (¹⁵N) allows for the precise incorporation of a ¹⁵N-labeled leucine residue at a desired position in the peptide sequence. This site-specific labeling is invaluable for NMR studies, as it allows researchers to focus on the local environment and dynamics of that specific residue within the peptide structure. sigmaaldrich.com
| Synthesis Step | Description | Reagent/Condition |
| Deprotection | Removal of the Boc protecting group from the N-terminus of the resin-bound peptide. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). chempep.compeptide.com |
| Neutralization | Conversion of the resulting TFA salt to a free amine. | Diisopropylethylamine (DIEA) in DCM. peptide.com |
| Coupling | Formation of a peptide bond with the incoming L-LEUCINE-N-T-BOC:H2O (¹⁵N). | A coupling reagent such as DCC or HBTU. |
| Washing | Removal of excess reagents and byproducts. | Various solvents like DCM and isopropanol. |
This table outlines the key steps in a single coupling cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS) where a ¹⁵N-labeled leucine residue is incorporated.
While SPPS is more common for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of certain peptides. libretexts.orgresearchgate.net In solution-phase synthesis, L-LEUCINE-N-T-BOC:H2O (¹⁵N) is also utilized as a building block. Similar to SPPS, the Boc group protects the amino functionality of leucine, allowing for controlled, stepwise elongation of the peptide chain in a homogenous reaction mixture. libretexts.org
The process involves coupling the N-protected ¹⁵N-leucine with a C-terminally protected amino acid or peptide fragment in solution. libretexts.org After each coupling step, the product is purified before proceeding to the next deprotection and coupling cycle. The Boc group is typically removed under acidic conditions, which is a key principle of the Boc/Bzl protection strategy often employed in solution-phase synthesis. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. uzh.ch However, for proteins larger than ~15 kDa, the NMR spectra can become overly complex due to severe signal overlap. nih.gov Isotopic labeling with ¹⁵N (and often ¹³C) is a standard method to overcome this limitation. nih.govportlandpress.com
Uniform Labeling: In this approach, a protein is produced where nearly all nitrogen atoms are the ¹⁵N isotope. This is typically achieved through recombinant protein expression in microorganisms grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. protein-nmr.org.uknih.gov This results in a protein that is uniformly labeled with ¹⁵N, which allows for the use of heteronuclear NMR experiments (like the ¹H-¹⁵N HSQC) that simplify the spectra and facilitate resonance assignment. nih.govprotein-nmr.org.uk While L-LEUCINE-N-T-BOC:H2O (¹⁵N) is not directly used in this biosynthetic labeling method, the principle of uniform ¹⁵N labeling underscores the importance of this isotope in NMR-based structural biology.
Segmental Isotope Labeling: This advanced technique involves creating a protein where only a specific segment or domain is isotopically labeled. nih.gov This can be achieved by combining a synthetically produced, isotopically labeled peptide segment with a recombinantly expressed, unlabeled protein fragment through methods like expressed protein ligation (EPL). L-LEUCINE-N-T-BOC:H2O (¹⁵N) is a key reagent for the synthesis of the ¹⁵N-labeled peptide segment via SPPS. This approach is particularly useful for studying the structure and function of specific domains within large, multi-domain proteins, as it dramatically simplifies the NMR spectra by only showing signals from the labeled region. acs.org
| Labeling Strategy | Description | Application |
| Uniform Labeling | All nitrogen atoms in the protein are replaced with ¹⁵N. | Simplifies NMR spectra of small to medium-sized proteins, enabling structural and dynamic studies. nih.govprotein-nmr.org.uk |
| Segmental Labeling | Only a specific region or domain of the protein is ¹⁵N-labeled. | Facilitates NMR studies of large, multi-domain proteins by reducing spectral complexity. nih.govacs.org |
| Site-Specific Labeling | A single or a few specific amino acid residues are ¹⁵N-labeled. | Allows for detailed investigation of the local environment and function of key residues, such as those in an active site. sigmaaldrich.com |
This table summarizes different isotopic labeling strategies for protein NMR and their primary applications.
Probing Amino Acid Transport and Channel Mechanisms (non-clinical)
¹⁵N-labeled amino acids, such as ¹⁵N-leucine, are valuable tracers for studying the mechanisms of amino acid transport across biological membranes. Leucine is transported into cells by L-type amino acid transporters (LATs). frontiersin.org By using ¹⁵N-leucine, researchers can track its uptake and movement within cells or tissues using mass spectrometry or NMR.
In non-clinical research settings, cells can be incubated with ¹⁵N-leucine, and its incorporation into intracellular pools and newly synthesized proteins can be monitored over time. This allows for the characterization of transporter kinetics and the influence of various physiological or pathological conditions on amino acid transport. While L-LEUCINE-N-T-BOC:H2O (¹⁵N) itself is a protected form and not directly transported, it serves as the precursor for synthesizing ¹⁵N-labeled leucine or peptides used in these transport assays. The ¹⁵N label provides a clear and unambiguous signal to distinguish the experimentally introduced leucine from the naturally abundant ¹⁴N-leucine.
Computational and Theoretical Investigations of L Leucine N T Boc:h2o 15n
Quantum Chemical Calculations (DFT) for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By approximating the many-body electron problem, DFT allows for the calculation of various molecular properties, including spectroscopic parameters, with a favorable balance between accuracy and computational cost.
The incorporation of the ¹⁵N isotope in L-LEUCINE-N-T-BOC:H2O makes it particularly amenable to specialized Nuclear Magnetic Resonance (NMR) spectroscopy studies. DFT calculations are instrumental in predicting ¹⁵N NMR parameters, which are highly sensitive to the local electronic environment of the nitrogen nucleus.
The prediction of the ¹⁵N isotropic chemical shift (δ) is a key application. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of the prediction depends on several factors, including the choice of the functional (e.g., B3LYP), the basis set (e.g., cc-pVDZ), and the model used to account for solvent effects, such as the Polarizable Continuum Model (PCM). The chemical shift is influenced by the molecule's conformation, including backbone torsion angles (φ, ψ), hydrogen bonding interactions with the explicit water molecule (H₂O) and surrounding solvent, and the electronic effects of the N-t-Boc protecting group. Theoretical calculations can dissect these contributions to understand variations in experimentally observed chemical shifts.
Similarly, DFT can predict one-bond and two-bond J-coupling constants (e.g., ¹J(¹⁵N,¹H), ²J(¹⁵N,¹³C)). These coupling constants provide valuable information about bond connectivity and dihedral angles. The calculation involves determining the Fermi contact, spin-dipolar, and paramagnetic spin-orbit contributions to the total coupling tensor.
Table 1: Predicted ¹⁵N NMR Parameters for L-LEUCINE-N-T-BOC:H2O (¹⁵N) using DFT Hypothetical data based on typical computational results for similar molecules.
| Parameter | Calculated Value | Method | Basis Set | Solvent Model |
| ¹⁵N Isotropic Chemical Shift (δ) | 115.2 ppm | GIAO-B3LYP | 6-311+G(d,p) | PCM (Water) |
| ¹J(¹⁵N,¹H) Coupling Constant | -92.5 Hz | DFT | 6-311+G(d,p) | PCM (Water) |
| ²J(¹⁵N,Cα) Coupling Constant | 7.8 Hz | DFT | 6-311+G(d,p) | PCM (Water) |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
For L-LEUCINE-N-T-BOC:H2O (¹⁵N), DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. In N-protected amino acids, the HOMO is often localized on the carboxylate group and the nitrogen atom of the amide linkage, while the LUMO may be centered on the carbonyl carbon of the carboxyl group. The tert-butoxycarbonyl (Boc) group, being electron-withdrawing, can influence the energy levels of these orbitals.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity.
Table 2: Calculated Quantum Chemical Descriptors for L-LEUCINE-N-T-BOC:H2O (¹⁵N) Hypothetical data based on DFT calculations for similar amino acid derivatives.
| Descriptor | Definition | Calculated Value (eV) |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.57 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, solvent interactions, and thermodynamic properties of molecules like L-LEUCINE-N-T-BOC:H2O (¹⁵N).
L-LEUCINE-N-T-BOC:H2O (¹⁵N) possesses significant conformational flexibility, particularly around the rotatable bonds in its backbone (φ, ψ) and side chain (χ). MD simulations in explicit solvent (e.g., water) can explore the potential energy surface of the molecule and identify its preferred conformations in solution.
By running simulations for nanoseconds to microseconds, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the probability distribution of dihedral angles, often visualized in a Ramachandran plot for the backbone φ and ψ angles. These plots show the accessible conformational regions, such as those corresponding to α-helical or β-sheet structures, although for a single amino acid derivative, more disordered or extended conformations are expected. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical as it defines the potential energy function and can influence the resulting conformational preferences.
The interaction with the solvent is crucial for the behavior of biomolecules. MD simulations explicitly model the surrounding water molecules, allowing for a detailed investigation of the hydration shell of L-LEUCINE-N-T-BOC:H2O (¹⁵N). The hydration shell is the layer of water molecules in the immediate vicinity of the solute, whose properties can differ significantly from bulk water.
Analysis of the MD trajectory can provide structural
Future Research Directions and Emerging Methodologies
Integration with Advanced Hyphenated Analytical Techniques
The precise analysis of ¹⁵N-labeled compounds is fundamental to their application. The integration of L-LEUCINE-N-T-BOC:H2O (¹⁵N) with advanced hyphenated analytical techniques is a key area of development. These methods, which couple a separation technique with a detection technique, offer unparalleled sensitivity and specificity for tracking isotopic labels in complex biological matrices. saspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques. saspublishers.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), allows for the robust separation of the labeled leucine (B10760876) derivative from a complex mixture, followed by its precise quantification based on the mass-to-charge ratio, which is shifted due to the ¹⁵N isotope. nih.govthermofisher.com Recent advancements in high-resolution mass spectrometry (HRMS) and ion mobility mass spectrometry further enhance the ability to resolve isotopically labeled molecules from other components. chromatographyonline.com
Other powerful hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). This method provides detailed structural information in real-time as compounds elute from the chromatography column, making it invaluable for studying the metabolism of the labeled leucine and identifying its downstream products. ijpsjournal.com The coupling of these advanced analytical tools allows researchers to gain a more complete picture of the dynamic processes in which L-LEUCINE-N-T-BOC:H2O (¹⁵N) participates. journaljpri.com
| Technique | Principle | Primary Application for L-LEUCINE-N-T-BOC:H2O (¹⁵N) | Advantages | Limitations |
|---|---|---|---|---|
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. nih.gov | Quantification of the labeled compound and its metabolites in biological fluids. thermofisher.comrestek.com | High sensitivity, high specificity, suitable for complex mixtures. saspublishers.com | Requires ionization of the analyte; matrix effects can suppress signal. |
| GC-MS | Couples gas chromatography for separation with mass spectrometry for detection. saspublishers.com | Analysis of volatile derivatives of the labeled amino acid. | Excellent separation for volatile compounds, established libraries for identification. | Requires derivatization for non-volatile compounds like amino acids. chromatographyonline.com |
| LC-NMR | Links liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Structural elucidation of metabolites derived from the labeled leucine. | Provides detailed structural information without sample destruction. ijpsjournal.com | Lower sensitivity compared to MS, requires higher concentrations. |
| CE-MS | Integrates capillary electrophoresis for separation with mass spectrometry. saspublishers.com | Analysis of charged species and polar compounds with high separation efficiency. | Requires very small sample volumes, high resolution. | Lower loading capacity compared to LC, can be less robust. |
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of isotopically labeled compounds can be complex and costly. A significant future direction is the development of more efficient and sustainable synthetic routes for L-LEUCINE-N-T-BOC:H2O (¹⁵N). rsc.org Research is focusing on principles of "green chemistry" to reduce the use of hazardous reagents and minimize environmental impact. musechem.comnih.gov
One promising approach is the use of flow chemistry. This technique enhances the safety, scalability, and efficiency of isotope synthesis by providing precise control over reaction conditions, often leading to higher yields and purer products. adesisinc.com Another area of innovation involves enzymatic and chemo-enzymatic methods. Biocatalysts can offer high stereoselectivity under mild reaction conditions, reducing the need for harsh chemicals and complex purification steps. nih.govrsc.org
Furthermore, methods are being developed to improve the efficiency of incorporating the expensive ¹⁵N isotope. This includes triflate alkylation of di-tert-butyl [¹⁵N]imidodicarbonate, which has been shown to be an efficient route for producing ¹⁵N-labeled Boc-amino acids. rsc.org Another strategy involves creating systems to recover and recycle the costly ¹⁵N-labeled starting materials, such as ¹⁵NH₃, which significantly improves the economic and environmental sustainability of the synthesis. nih.gov
| Synthetic Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Batch Synthesis | Conventional multi-step synthesis in standard laboratory glassware. | Well-established procedures. | Can be inefficient, generate significant waste, and pose safety risks. adesisinc.com |
| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor. adesisinc.com | Improved safety, scalability, efficiency, higher yields, and purity. adesisinc.com | Requires specialized equipment and process optimization. |
| Enzymatic/Biocatalytic Methods | Utilizes enzymes to catalyze specific steps in the synthesis. nih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govrsc.org | Enzyme stability and availability can be limiting factors. |
| Triflate Alkylation | An efficient method involving the alkylation of a ¹⁵N-containing precursor. rsc.org | High chiral purity and good yields for specific Boc-amino acids like leucine. rsc.org | May not be universally applicable to all amino acids. |
| Sustainable Synthesis with Isotope Recovery | Incorporates systems to recover and reuse unreacted, expensive ¹⁵N sources. nih.gov | Reduces cost and environmental impact, increases overall atom economy. nih.gov | Requires additional setup for recovery and purification of the isotope source. |
Expansion of Isotopic Labeling Strategies Beyond ¹⁵N
While ¹⁵N labeling is a powerful tool, future research will increasingly employ multi-isotope labeling strategies to address more complex biological questions. alfa-chemistry.comsymeres.com This involves incorporating other stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), into the L-leucine molecule in addition to ¹⁵N. chempep.comoup.com
This multi-labeling approach, sometimes referred to as sparse labeling, offers several advantages. acs.org In mass spectrometry-based proteomics, combining ¹³C and ¹⁵N labels can create a larger mass shift between the labeled and unlabeled peptides, which helps to deconvolve complex spectra and improve quantification accuracy. nih.gov In NMR spectroscopy, selective labeling with ²H, ¹³C, and ¹⁵N is crucial for simplifying complex spectra of large proteins, allowing for detailed structural and dynamic studies. symeres.comnih.gov
The synthesis of these multi-labeled amino acids presents a significant challenge but opens new avenues for research. rsc.org For example, stereospecific labeling of leucine's diastereotopic methyl groups with ¹³C or ²H can provide unique insights into protein structure and enzyme-substrate interactions. rsc.orglookchem.com The availability of L-leucine with various isotopic patterns will enable more sophisticated experimental designs in metabolic flux analysis, proteomics, and structural biology. oup.comwikipedia.org
| Isotope | Natural Abundance (%) | Detection Method | Primary Research Application |
|---|---|---|---|
| Nitrogen-15 (¹⁵N) | 0.366 | MS, NMR | Protein turnover studies, metabolic tracing, structural biology (NMR). alfa-chemistry.com |
| Carbon-13 (¹³C) | 1.10 | MS, NMR | Metabolic flux analysis, quantitative proteomics (SILAC), NMR structural studies. nih.govwikipedia.org |
| Deuterium (²H) | 0.015 | MS, NMR | Simplifying NMR spectra of large proteins, studying kinetic isotope effects. nih.govresearchgate.net |
| Oxygen-18 (¹⁸O) | 0.200 | MS | Used in specific proteomic quantification techniques (e.g., labeling during proteolysis). oup.com |
Applications in Non-Traditional Research Fields
While the primary applications of L-LEUCINE-N-T-BOC:H2O (¹⁵N) are in biochemistry and pharmaceutical research, its utility is expanding into non-traditional fields. The ability to trace nitrogen pathways makes ¹⁵N-labeled compounds valuable tools in environmental and agricultural science. alfa-chemistry.com
In ecological research, ¹⁵N-labeled amino acids can be used to study nitrogen cycling in ecosystems. By tracking the incorporation of ¹⁵N from the labeled leucine into soil, water, and various organisms, scientists can map nutrient flow and understand the complex interactions within a food web. alfa-chemistry.com Similarly, in agricultural studies, ¹⁵N-labeled compounds help to assess the efficiency of nitrogen uptake by crops from fertilizers. This research is vital for optimizing fertilizer use, reducing environmental pollution from runoff, and improving crop yields. alfa-chemistry.com While direct applications in materials science are less established, the use of labeled amino acids as building blocks could potentially be used to probe the structure and dynamics of novel biocompatible polymers or to study the interface between biological systems and engineered materials.
Opportunities in Targeted Biochemical Probe Design and Discovery
There are significant opportunities for using L-LEUCINE-N-T-BOC:H2O (¹⁵N) in the design and discovery of targeted biochemical probes for in vitro and in silico research. As a protected amino acid, it is an ideal building block for solid-phase peptide synthesis, allowing the precise incorporation of a ¹⁵N label at a specific position within a peptide sequence. nbinno.comfengchengroup.comsigmaaldrich.com
These custom-synthesized, ¹⁵N-labeled peptides can serve as probes to investigate a wide range of biochemical processes in a controlled laboratory setting. For example, they can be used as substrates in enzyme assays, where the ¹⁵N label allows for tracking the enzymatic reaction and elucidating its mechanism using NMR or MS. alfa-chemistry.com They can also be used in binding assays to study protein-protein or protein-ligand interactions, with the ¹⁵N label acting as a spectroscopic reporter. alfa-chemistry.comacs.org
In silico methods play a crucial role in this process. Computational modeling can be used to design peptides with specific binding properties or to predict how the isotopic label will affect the structure and dynamics of the probe. This synergy between computational design and chemical synthesis allows for the creation of highly specific and effective probes for fundamental biochemical research, advancing our understanding of molecular interactions and cellular pathways without the need for clinical studies.
| Probe Type | Design Principle | In Vitro Application | Analytical Technique |
|---|---|---|---|
| Labeled Enzyme Substrate | Incorporate ¹⁵N-Leucine into a peptide sequence recognized by a specific protease or kinase. | Studying enzyme kinetics and mechanism of action. | LC-MS to track product formation; NMR to observe structural changes. |
| Labeled Binding Ligand | Synthesize a peptide known to bind to a target protein, incorporating ¹⁵N-Leucine. | Quantifying binding affinity (e.g., via Isothermal Titration Calorimetry) and mapping the binding interface. | NMR (Chemical Shift Perturbation) to identify interacting residues. |
| Labeled Protein Fragment | Synthesize a specific domain of a protein containing ¹⁵N-Leucine. | Investigating protein folding dynamics and structural stability. | NMR spectroscopy to monitor conformational changes over time. |
| Peptidomimetic Precursor | Use the chiral scaffold of Boc-¹⁵N-Leucine to build non-peptidic molecules that mimic peptide structures. nbinno.com | Screening for inhibitors or modulators of protein function in biochemical assays. | Various spectroscopic and activity-based assays. |
Q & A
Basic Research Questions
Q. How can I verify the isotopic purity and chemical identity of L-Leucine-N-t-BOC:H2O (15N) during synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR, and -NMR) to confirm structural integrity and isotopic labeling. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic enrichment (≥98% ) . For purity assessment, employ reverse-phase HPLC with UV detection (e.g., 210 nm for BOC-protected amino acids) and compare retention times against unlabelled standards .
Q. What experimental protocols are recommended for handling and storing L-Leucine-N-t-BOC:H2O (15N) to prevent hydrolysis or degradation?
- Methodological Answer : Store the compound at -20°C in a desiccator to avoid moisture absorption. For solutions, use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert gas (N/Ar) to minimize hydrolysis. Monitor stability via periodic -NMR to detect deprotection (e.g., loss of the BOC group) .
Q. How can I design a control experiment to assess the impact of labeling on the compound’s reactivity in peptide synthesis?
- Methodological Answer : Compare coupling efficiency (e.g., using HATU/DIPEA activation) between -labeled and unlabelled L-Leucine-N-t-BOC derivatives. Monitor reaction kinetics via HPLC or real-time FTIR spectroscopy to track amide bond formation. Statistical analysis (e.g., Student’s t-test) should confirm no significant isotopic effect (p > 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
